molecular formula C21H15N3O2 B5751986 N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide

N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B5751986
M. Wt: 341.4 g/mol
InChI Key: XZEBJOUVYWWRDA-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that combines the structural features of benzimidazole and xanthene. Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings, known for its wide range of biological activities. Xanthene, on the other hand, is a tricyclic compound that forms the core structure of many dyes and fluorescent materials. The combination of these two moieties in a single molecule results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide typically involves the condensation of 1,2-phenylenediamine with xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzimidazole ring . The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from any side products or impurities .

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other benzimidazole derivatives, such as albendazole and mebendazole, are well-known for their anthelmintic properties.

    Uniqueness: The combination of benzimidazole and xanthene in a single molecule imparts both biological activity and fluorescent properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20(24-21-22-15-9-3-4-10-16(15)23-21)19-13-7-1-5-11-17(13)26-18-12-6-2-8-14(18)19/h1-12,19H,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEBJOUVYWWRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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